molecular formula C27H18O3 B8235989 1,3,5-Tris(3-formylphenyl)benzene CAS No. 883846-73-9

1,3,5-Tris(3-formylphenyl)benzene

Cat. No. B8235989
CAS RN: 883846-73-9
M. Wt: 390.4 g/mol
InChI Key: JKEVWAQYDZUIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tris(3-formylphenyl)benzene is a useful research compound. Its molecular formula is C27H18O3 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-Tris(3-formylphenyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tris(3-formylphenyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Covalent Organic Frameworks

1,3,5-Tris(3-formylphenyl)benzene plays a crucial role in the development of covalent organic frameworks (COFs). Research shows that its condensation with other compounds, such as 2,5-diethoxyterephthalohydrazide, leads to highly crystalline, thermally and chemically stable porous materials like COF-42 and COF-43. These materials display potential for applications due to their permanent porosity and structural integrity (Uribe-Romo et al., 2011).

Synthesis of Chiral Schiff Base Compounds

This compound is instrumental in synthesizing novel chiral Schiff base ligands. A study demonstrated the preparation of 1,3,5-tris(4-hydroxy-5-formylphenyl)benzene and its role in obtaining new chiral Schiff base ligands. These ligands have potential applications in various chemical syntheses and molecular recognition processes (Liu et al., 2010).

Surface-Supported Synthesis and Nanostructure Formation

The compound is useful in surface-supported synthesis, particularly in creating nanostructures and covalent organic frameworks on surfaces like Au(111). It reacts with aromatic amines to form diverse products, including discrete oligomers and surface COFs, highlighting its versatility in nanoscale engineering (Gong et al., 2016).

Selective Gas Sorption

1,3,5-Tris(3-formylphenyl)benzene-based organic cages show selective adsorption capabilities, especially for gases like hydrogen and carbon dioxide. This selectivity, observed in materials like a [2+3] organic cage compound, is crucial for applications in gas storage and separation technologies (Jiang et al., 2011).

Crystal Structure Analysis

This compound is also significant in crystallography. Its derivatives, such as 2,4,6-trimethyl-1,3,5-tris(4-oxymethyl-1-formylphenyl)benzene, have been studied for their crystal structures, providing insights into molecular packing and intermolecular interactions in solids (Arockia Samy & Alexander, 2012).

Chemical Sensing and Capture

Its derivatives have been explored as fluorescent chemo-sensors for specific compounds like picric acid. These sensors exhibit high selectivity and sensitivity, demonstrating the compound's potential in environmental monitoring and safety applications (Vishnoi et al., 2015).

Catalytic Applications

A derivative, 1,3,5-Tris(hydrogensulfato) benzene, has been used as an efficient catalyst in the synthesis of certain compounds, showcasing its utility in facilitating chemical reactions under eco-friendly conditions (Karimi-Jaberi et al., 2012).

properties

IUPAC Name

3-[3,5-bis(3-formylphenyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18O3/c28-16-19-4-1-7-22(10-19)25-13-26(23-8-2-5-20(11-23)17-29)15-27(14-25)24-9-3-6-21(12-24)18-30/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEVWAQYDZUIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CC=CC(=C3)C=O)C4=CC=CC(=C4)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697855
Record name 3-[3,5-bis(3-formylphenyl)phenyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris(3-formylphenyl)benzene

CAS RN

883846-73-9
Record name 3-[3,5-bis(3-formylphenyl)phenyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3,5-Tris(3-formylphenyl)benzene
Reactant of Route 2
Reactant of Route 2
1,3,5-Tris(3-formylphenyl)benzene
Reactant of Route 3
Reactant of Route 3
1,3,5-Tris(3-formylphenyl)benzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,3,5-Tris(3-formylphenyl)benzene
Reactant of Route 5
1,3,5-Tris(3-formylphenyl)benzene
Reactant of Route 6
1,3,5-Tris(3-formylphenyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.